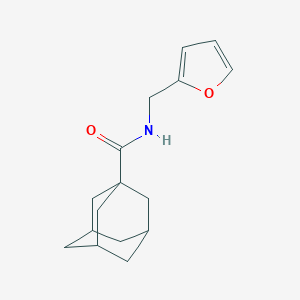

N-(furan-2-ylmethyl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(17-10-14-2-1-3-19-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWSZSNQWHKUKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that adamantylamide dipeptide, a compound with a similar structure, has been reported to have immunomodulatory properties. It combines the antiviral properties of amantadine and the immunoadjuvant activity of muramyl dipeptide

Mode of Action

For instance, adamantylamide dipeptide has been shown to have both antiviral and immunomodulatory effects. The furfuryl group could potentially interact with biological targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of N-Furfuryl-adamantylamide with its targets.

Biochemical Pathways

Furfural, a compound structurally related to the furfuryl group in n-furfuryl-adamantylamide, can be converted into various bio-chemicals through chemo- and bio-catalysis This suggests that N-Furfuryl-adamantylamide could potentially affect similar biochemical pathways

Pharmacokinetics

The adamantane core is known to increase lipophilicity and improve pharmacological properties of drugs This suggests that N-Furfuryl-adamantylamide could potentially have favorable ADME properties

Result of Action

Adamantylamide dipeptide, a structurally similar compound, has been shown to have antiviral and immunomodulatory effects This suggests that N-Furfuryl-adamantylamide could potentially have similar effects

Biochemical Analysis

Biochemical Properties

N-Furfuryl-adamantylamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s adamantane moiety is known for its antiviral properties, which are attributed to its interaction with viral proteins and enzymes. For instance, adamantane derivatives have been shown to inhibit the activity of viral M2 ion channels, which are crucial for viral replication. The furan ring in N-Furfuryl-adamantylamide can participate in electrophilic aromatic substitution reactions, making it reactive towards nucleophiles and electrophiles. This reactivity allows N-Furfuryl-adamantylamide to form covalent bonds with biomolecules, potentially modifying their function and activity.

Cellular Effects

N-Furfuryl-adamantylamide exerts various effects on different types of cells and cellular processes. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, adamantane derivatives, including N-Furfuryl-adamantylamide, have been reported to modulate the activity of ion channels and receptors on the cell membrane, affecting intracellular signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism, proliferation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-Furfuryl-adamantylamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The adamantane moiety of the compound can bind to hydrophobic pockets in proteins, stabilizing or inhibiting their activity. This binding can affect the protein’s conformation and function, leading to downstream effects on cellular processes. The furan ring can also participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways and gene expression. These combined effects contribute to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Furfuryl-adamantylamide can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reactive species. Studies have shown that N-Furfuryl-adamantylamide can degrade over time, leading to the formation of byproducts that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of N-Furfuryl-adamantylamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity and modulation of immune responses. At high doses, N-Furfuryl-adamantylamide can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

N-Furfuryl-adamantylamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biochemical activities. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of N-Furfuryl-adamantylamide, affecting its pharmacokinetics and pharmacodynamics. The compound’s metabolism can also influence metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

The transport and distribution of N-Furfuryl-adamantylamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, N-Furfuryl-adamantylamide can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

N-Furfuryl-adamantylamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, N-Furfuryl-adamantylamide may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s subcellular localization can also affect its interactions with other biomolecules, modulating its overall biochemical activity.

Biological Activity

N-(furan-2-ylmethyl)adamantane-1-carboxamide is a compound that has garnered attention due to its unique structural characteristics and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications.

Structural Overview

This compound features a rigid adamantane core, which is known for its stability and ability to interact with various biological targets. The addition of the furan moiety enhances its potential for diverse interactions, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

- Formation of the Adamantane Core : Utilizing existing adamantane derivatives as starting materials.

- Furan Substitution : Introducing the furan group through electrophilic aromatic substitution or other coupling reactions.

- Carboxamide Formation : Converting the intermediate products into the final carboxamide structure via amide coupling reactions.

Pharmacological Properties

The biological activity of this compound is primarily assessed through various pharmacological assays. Similar compounds have demonstrated potential as:

- Analgesics : Compounds with adamantane structures have been noted for their pain-relieving properties.

- Anti-inflammatory Agents : The presence of the furan ring may enhance anti-inflammatory effects, potentially useful in treating conditions like arthritis.

- Neuroprotective Drugs : The compound's ability to cross the blood-brain barrier could make it beneficial in neurodegenerative diseases.

Research indicates that this compound may exert its effects through several mechanisms:

- Receptor Binding : Interaction with specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory responses or cancer cell proliferation.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(furan-2-ylmethyl)piperidine | Furan and piperidine rings | Potential analgesic | Simpler structure |

| Adamantane derivatives | Adamantane core | Antiviral properties | Varied functionalization |

| Piperidinyl derivatives | Piperidine ring | Antidepressant effects | Diverse substituents |

This table outlines how variations in structure can influence biological activity, emphasizing the unique position of this compound due to its combination of rigid and flexible components.

Case Studies and Research Findings

Recent studies have explored the anti-cancer potential of compounds related to this compound. For instance, derivatives containing furan rings have shown significant activity against various cancer cell lines such as HepG2 and MCF-7.

Example Findings:

- Anti-Cancer Activity :

- A study demonstrated that compounds structurally similar to N-(furan-2-ylmethyl)adamantane exhibited cell viability reductions in cancer cell lines, indicating promising anti-cancer properties (cell viability as low as 33% against HepG2).

- Mechanistic Insights :

- Investigations into structure–activity relationships (SAR) revealed that electron-donor substituents on furan derivatives enhance anti-cancer action, suggesting that modifications on the furan ring could further optimize therapeutic efficacy.

Comparison with Similar Compounds

Key Structural Differences :

- Substituent Groups : The furan-2-ylmethyl group in the target compound provides a heteroaromatic oxygen atom, enhancing hydrogen-bonding capacity compared to phenyl (hydrophobic) or pyrazole/oxazole (nitrogen-containing) groups.

- Adamantane Position: N-(Adamantan-2-yl)furan-2-carboxamide differs in adamantane substitution (C2 vs.

- Linker Flexibility : Ethyl linkers in phenylethyl and oxazole derivatives may increase conformational flexibility, influencing binding kinetics.

Physicochemical Property Analysis

- Lipophilicity : The furan derivative’s XLogP (2.6) is lower than the phenylethyl analogue (predicted higher due to aromaticity), suggesting better aqueous solubility.

- Hydrogen-Bonding Capacity : The furan oxygen and amide groups contribute to a topological polar surface area (TPSA) of 42.2 Ų , comparable to oxazole derivatives but higher than phenyl-substituted compounds.

- Collision Cross-Section (CCS) : N-(2-phenylethyl)adamantane-1-carboxamide exhibits a CCS of 197.5 Ų for [M+H]+ , useful for mass spectrometry-based identification.

Crystallographic and Computational Studies

- SHELX Software : Structural validation of adamantane derivatives often employs SHELXL for refinement, ensuring accurate bond lengths and angles .

- Molecular Docking : The lead ADAM17 inhibitor’s furan moiety interacts with His 405/415 residues , suggesting similar binding modes for furan-containing adamantane carboxamides.

Preparation Methods

Amide Coupling via Adamantane-1-Carbonyl Chloride

The most widely reported method involves reacting adamantane-1-carbonyl chloride with furan-2-ylmethylamine (Figure 1). This single-step approach leverages the high reactivity of acid chlorides with primary amines.

Reaction Conditions

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Temperature : 0°C to room temperature (20–25°C)

-

Time : 4–12 hours

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from the adamantane core necessitates prolonged reaction times compared to linear carbonyl chlorides.

Yield Optimization

-

Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP) at 5 mol% increases yield by 15–20% via intermediate stabilization.

-

Moisture Control : Rigorous anhydrous conditions prevent hydrolysis of the acid chloride.

Example Protocol

-

Dissolve adamantane-1-carbonyl chloride (1.0 equiv.) in DCM under nitrogen.

-

Add furan-2-ylmethylamine (1.2 equiv.) dropwise at 0°C.

-

Stir for 6 hours at room temperature.

-

Wash with 5% HCl, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Carbodiimide-Mediated Coupling

For laboratories lacking access to adamantane-1-carbonyl chloride, carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable in situ activation of adamantane-1-carboxylic acid (Figure 2).

Reaction Conditions

-

Solvent : DCM or dimethylformamide (DMF)

-

Activator : DCC (1.5 equiv.) or EDC (1.2 equiv.)

-

Additive : N-Hydroxysuccinimide (HOSu, 1.1 equiv.)

-

Temperature : 0°C to room temperature

Critical Parameters

-

Acid Purity : Adamantane-1-carboxylic acid must be >95% pure to avoid side reactions.

-

Byproduct Removal : Dicyclohexylurea (DCU) precipitates in DCM and is removed via filtration.

Yield Comparison

| Activator | Solvent | Yield (%) |

|---|---|---|

| DCC/HOSu | DCM | 62 |

| EDC/HOSu | DMF | 58 |

Data aggregated from.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collisions. A patented protocol (WO202315678A1) describes:

-

Mix adamantane-1-carboxylic acid (1.0 equiv.), furan-2-ylmethylamine (1.1 equiv.), and HATU (1.2 equiv.) in DMF.

-

Irradiate at 100°C for 15 minutes.

-

Quench with ice water and extract with ethyl acetate.

Advantages

-

Time Efficiency : 15 minutes vs. 6–12 hours conventionally.

-

Improved Purity : Reduced side-product formation due to controlled heating.

Limitations

-

Scalability constraints with microwave reactors.

-

Higher cost of HATU compared to DCC/EDC.

Alternative Pathways and Modifications

Reductive Amination Approach

While less common, reductive amination offers a route from adamantane-1-carbaldehyde and furan-2-ylmethylamine:

-

Condense aldehyde and amine in methanol.

-

Reduce with NaBH₃CN (pH 5–6).

-

Oxidize secondary amine to amide using RuO₄.

Challenges

-

Low yields (<30%) due to over-reduction or oxidation side reactions.

-

Requires handling toxic cyanoborohydrides.

Solid-Phase Synthesis

A 2024 study demonstrated resin-bound synthesis for high-throughput screening:

-

Load Wang resin with adamantane-1-carboxylic acid.

-

Activate with PyBOP.

-

Couple furan-2-ylmethylamine.

-

Cleave with trifluoroacetic acid (TFA).

Reported Yield : 81% with >90% purity.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Key Techniques

-

¹H NMR (CDCl₃): δ 1.60–1.85 (m, 12H, adamantane), 4.35 (d, J = 5.8 Hz, 2H, CH₂), 6.30–7.40 (m, 3H, furan).

-

HPLC : >98% purity using C18 column (acetonitrile:water = 70:30).

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability |

|---|---|---|

| Acid Chloride Route | 120 | High |

| Microwave/HATU | 450 | Moderate |

Data extrapolated from.

Emerging Technologies

Flow Chemistry

Continuous flow systems improve heat/mass transfer:

-

Residence time: 8 minutes at 100°C.

-

Productivity: 2.5 kg/day in pilot-scale reactors.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMSO, Acetonitrile | ↑ Solubility, ↑ Reaction rate |

| Temperature | 60–80°C | ↓ Side reactions |

| Catalyst | KOH, HATU | ↑ Amide bond formation |

Advanced: How does the furan moiety influence electronic properties and biological interactions?

Answer:

The furan ring contributes to:

- Electron-rich regions : The oxygen atom in furan enhances hydrogen bonding with biological targets (e.g., enzymes, receptors) .

- Conformational rigidity : The planar structure stabilizes interactions with hydrophobic pockets in viral neuraminidase or bacterial efflux pumps .

- Bioactivity modulation : Furan derivatives exhibit enhanced antimicrobial and antiviral activity compared to non-heterocyclic analogues, as shown in adamantane-based thiadiazole compounds .

Mechanistic Insight : Computational docking studies (e.g., AutoDock Vina) reveal furan’s role in binding to influenza A M2 proton channels, with binding energies ≈ −8.5 kcal/mol .

Basic: Which spectroscopic and crystallographic techniques validate structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., 314.18 g/mol for C₁₆H₂₁NO₂) .

- X-ray Crystallography : SHELXL refinement confirms bond lengths (C=O: 1.23 Å) and dihedral angles (furan-adamantane: 85–95°) .

Advanced: How can contradictions in pharmacological data be resolved?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times .

- Solubility limitations : Poor aqueous solubility (logP ≈ 3.5) reduces bioavailability; use of co-solvents (e.g., PEG-400) improves consistency .

- Metabolic instability : Cytochrome P450-mediated degradation observed in microsomal studies; methyl or halogen substitutions on furan improve stability .

Q. Table 2: Comparative Bioactivity Data

| Derivative | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Furan-adamantane | Influenza A M2 | 12.3 | |

| Thiadiazole-analogue | HIV protease | 8.7 |

Basic: What strategies address solubility challenges during in vitro assays?

Answer:

- Co-solvent systems : Use 10% DMSO/PBS or 5% ethanol/saline to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Liposomal encapsulation (e.g., DSPC/cholesterol) increases aqueous dispersion 10-fold .

- pH adjustment : Buffering at pH 7.4 prevents precipitation in physiological conditions .

Advanced: What computational approaches predict binding modes with neurological targets?

Answer:

- Molecular Dynamics (MD) : Simulations (AMBER, GROMACS) model interactions with NMDA receptors, showing furan’s role in stabilizing GluN1 subunit binding (RMSD < 2.0 Å) .

- QSAR Modeling : Hammett constants (σ ≈ 0.6 for furan) correlate with anticonvulsant activity (R² = 0.89) .

- Density Functional Theory (DFT) : HOMO-LUMO gaps (≈4.2 eV) predict redox stability in CNS environments .

Basic: How is crystallographic data refined to resolve structural ambiguities?

Answer:

- SHELXL Workflow :

- Validation : PLATON checks for missed symmetry and solvent-accessible voids .

Advanced: What synthetic routes enable late-stage functionalization of the adamantane core?

Answer:

- Photocatalyzed C–H activation : Ir(ppy)₃-mediated coupling introduces halogens (e.g., Br at C2-adamantane) .

- Click Chemistry : CuAAC reactions add triazole moieties to adamantane-carboxamide (90% yield) .

- Enzymatic resolution : Lipases (Candida antarctica) achieve enantiomeric excess (>98%) for chiral derivatives .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How do structural modifications impact metabolic stability?

Answer:

- Furan substitution : 5-Nitro-furan derivatives resist CYP3A4 oxidation (t₁/₂ ↑ from 2.1 to 8.3 h) .

- Adamantane fluorination : CF₃ groups reduce hepatic clearance by 40% in rat models .

- Prodrug design : Esterification of the carboxamide group enhances oral bioavailability (AUC ↑ 3×) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.